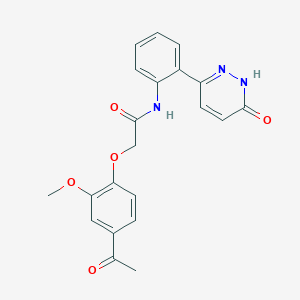

2-(4-acetyl-2-methoxyphenoxy)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthetic pathways for complex molecules often involve multi-step reactions, starting from simpler precursors. For molecules similar to the one , acetylation and formylation are common techniques used to introduce acetyl and formyl groups, respectively. For example, the acetylation of amino compounds using acetic anhydride can afford N-pyrimidinylacetamide derivatives, which upon formylation using Vilsmeier-Haack reagent, produce various functionalized compounds (Farouk, Ibrahim, & El-Gohary, 2021). Such methods are indicative of the steps that might be involved in synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been elucidated through techniques such as X-ray diffraction analysis. For instance, crystal structure determination has provided insights into molecular geometries and intermolecular interactions, such as hydrogen bonding, crucial for understanding the compound's behavior in various states (Camerman, Hempel, Mastropaolo, & Camerman, 2005).

Chemical Reactions and Properties

Acetamide derivatives engage in a variety of chemical reactions, reflecting their chemical properties. For example, amidation reactions are pivotal for introducing amide functionalities, critical for the biological activity of many compounds. Such reactions can yield products with significant yields under optimized conditions (Xu & Trudell, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis in Obesity and Diabetes Treatment : N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, similar in structure to the specified compound, have been synthesized and evaluated as potential drugs for obesity and type 2 diabetes. These compounds showed potent agonistic activity against human β3-adrenergic receptors, with selectivity over β1- and β2-adrenergic receptors, along with significant hypoglycemic activity in rodent models of diabetes (Maruyama et al., 2012).

Chemical Reactivity and Biological Evaluation : The synthesis of derivatives involving similar structural components, such as 2-amino-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, has been explored. These compounds have been used as building blocks for various nitrogen heterocyclic compounds, indicating a broad range of potential biological applications (Farouk et al., 2021).

Anticancer and Antimicrobial Properties

Anticancer Activity : Some 1H-inden-1-one substituted (heteroaryl)acetamide derivatives have demonstrated significant anticancer activity. These compounds have shown high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines (Karaburun et al., 2018).

Antimicrobial and Antifungal Agents : Novel derivatives, such as 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide, have been synthesized and evaluated for their antimicrobial activity. They exhibit selective high inhibitory effects against specific bacterial strains and fungal species (Ghazzali et al., 2012).

Eigenschaften

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)-N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O5/c1-13(25)14-7-9-18(19(11-14)28-2)29-12-21(27)22-16-6-4-3-5-15(16)17-8-10-20(26)24-23-17/h3-11H,12H2,1-2H3,(H,22,27)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSMZHDSRIVWOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 71804970 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluoro-5-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2484091.png)

![1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2484092.png)

![(E)-methyl 2-(3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2484094.png)

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2484096.png)

![N-[2-fluoro-3-(trifluoromethyl)phenyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2484104.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2484107.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2484111.png)

![3-(4-Methoxyphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2484112.png)